5-Fluoro-2-iodo-4-methylaniline
Overview
Description
5-Fluoro-2-iodo-4-methylaniline is a chemical compound with the molecular formula C7H7FIN. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a phenylamine structure .
Preparation Methods
The synthesis of 5-Fluoro-2-iodo-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of iodine and fluorine atoms to the aromatic ring.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Fluoro-2-iodo-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form other amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-iodo-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methylaniline involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The methyl group can also affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
5-Fluoro-2-iodo-4-methylaniline can be compared with other halogenated phenylamines, such as:
4-Fluoro-5-iodo-2-methyl-phenylamine: Similar structure but different positions of halogen and methyl groups.
5-Fluoro-4-methyl-2-nitro-phenylamine: Contains a nitro group instead of an amine group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-2-iodo-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURPBBFOXPWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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